molecular formula C19H21N5OS B4237908 2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-ethylphenyl)acetamide

2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-ethylphenyl)acetamide

Cat. No. B4237908
M. Wt: 367.5 g/mol
InChI Key: XKYHKIXVNRORDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-ethylphenyl)acetamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as DMPTA and has been found to have various biochemical and physiological effects that make it an interesting subject of study.

Mechanism of Action

The mechanism of action of DMPTA is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cancer and inflammation. DMPTA has been found to inhibit the activity of various kinases such as Akt and ERK, which are involved in cell survival and proliferation. It has also been found to inhibit the activity of various transcription factors such as NF-κB, which are involved in inflammation and immune response.
Biochemical and Physiological Effects:
DMPTA has been found to have various biochemical and physiological effects that make it an interesting subject of study. It has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the prevention of cancer. It has also been found to reduce the production of various inflammatory cytokines such as TNF-α and IL-6, which are involved in inflammation and immune response.

Advantages and Limitations for Lab Experiments

DMPTA has various advantages and limitations for lab experiments. One of the main advantages is its ability to selectively target cancer cells and reduce inflammation. This makes it a potentially useful therapeutic agent for the treatment of various diseases. However, one of the main limitations is its low solubility in water, which can make it difficult to administer in vivo. It can also be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are various future directions for the study of DMPTA. One area of interest is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of interest is the optimization of the compound's pharmacokinetic properties, such as solubility and bioavailability, to improve its effectiveness as a therapeutic agent. Additionally, the mechanism of action of DMPTA is not fully understood, and further research is needed to elucidate the molecular pathways involved in its anti-cancer and anti-inflammatory effects. Finally, the potential applications of DMPTA in other areas of research, such as neurodegenerative diseases and infectious diseases, should be explored.

Scientific Research Applications

DMPTA has been found to have various potential applications in scientific research. One of the main areas of interest is its potential use as a therapeutic agent for the treatment of various diseases such as cancer and inflammation. DMPTA has been found to have anti-cancer properties and has been shown to inhibit the growth of various cancer cells in vitro. It has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.

properties

IUPAC Name

2-[1-(2,5-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5OS/c1-4-15-7-5-6-8-16(15)20-18(25)12-26-19-21-22-23-24(19)17-11-13(2)9-10-14(17)3/h5-11H,4,12H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKYHKIXVNRORDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=NN2C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-ethylphenyl)acetamide
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2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-ethylphenyl)acetamide
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2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-ethylphenyl)acetamide
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2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-ethylphenyl)acetamide
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2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-ethylphenyl)acetamide
Reactant of Route 6
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2-{[1-(2,5-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-ethylphenyl)acetamide

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